2-(6-Methoxypyridin-3-yl)acetohydrazide
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Overview
Description
2-(6-Methoxypyridin-3-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides It features a pyridine ring substituted with a methoxy group at the 6-position and an acetohydrazide moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)acetohydrazide typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)acetohydrazide: Similar structure but with a chlorine substituent instead of a methoxy group.
2-(6-Methylpyridin-3-yl)acetohydrazide: Features a methyl group instead of a methoxy group.
2-(6-Bromo-2-methoxypyridin-3-yl)methanamine: Contains a bromine atom and a methanamine group.
Uniqueness
2-(6-Methoxypyridin-3-yl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the 6-position of the pyridine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
943541-28-4 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetohydrazide |
InChI |
InChI=1S/C8H11N3O2/c1-13-8-3-2-6(5-10-8)4-7(12)11-9/h2-3,5H,4,9H2,1H3,(H,11,12) |
InChI Key |
PRKFQIFAWXDNKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CC(=O)NN |
Origin of Product |
United States |
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